3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)cyclohexyl phenylcarbamate

Description

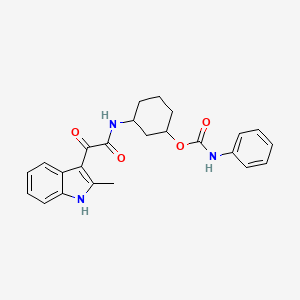

3-(2-(2-Methyl-1H-indol-3-yl)-2-oxoacetamido)cyclohexyl phenylcarbamate is a synthetic peptidomimetic compound featuring a 2-methylindole core conjugated to a cyclohexyl carbamate via a glyoxamide linker. Its design integrates structural motifs from antimicrobial indole derivatives, leveraging the indole moiety’s bioactivity and the carbamate group’s role in enhancing solubility and membrane permeability .

Properties

IUPAC Name |

[3-[[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]amino]cyclohexyl] N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4/c1-15-21(19-12-5-6-13-20(19)25-15)22(28)23(29)26-17-10-7-11-18(14-17)31-24(30)27-16-8-3-2-4-9-16/h2-6,8-9,12-13,17-18,25H,7,10-11,14H2,1H3,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRANBOXIQAEME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3CCCC(C3)OC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)cyclohexyl phenylcarbamate is a derivative of indole and carbamate, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity based on available research findings, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

Cytotoxicity

Research indicates that compounds with indole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to This compound have shown potent anti-proliferative activity against human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) with some derivatives demonstrating IC50 values as low as 10.56 µM .

The mechanisms through which these compounds exert their effects often involve the induction of apoptosis. For example, studies have demonstrated that certain indole-based compounds activate caspase pathways (caspase-3 and caspase-8) leading to programmed cell death in HepG2 cells. This suggests a caspase-dependent mechanism where the cleavage of poly ADP-ribose polymerase (PARP) is a hallmark of apoptosis induced by these compounds .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the indole structure significantly influence biological activity. For instance, the presence of alkyl or halogen substituents on the phenyl or cyclohexyl moieties enhances antimicrobial and anticancer properties. Compounds with specific substitutions have been shown to exhibit higher potency compared to standard drugs like gentamicin and isoniazid .

Antimicrobial Activity

In addition to anticancer properties, indole derivatives have also been evaluated for their antimicrobial activities. The compound's structural characteristics allow it to interact effectively with bacterial cell walls or DNA, inhibiting their synthesis. Some derivatives have displayed MIC values lower than 6.25 µg/mL against various pathogens including Klebsiella pneumoniae and Escherichia coli, indicating strong antibacterial potential .

Case Studies

Several studies highlight the effectiveness of indole derivatives in clinical settings:

- Indole Derivatives in Cancer Treatment : A study focused on a series of indole-based compounds demonstrated that specific substitutions led to significant reductions in tumor growth in xenograft models, supporting their potential use as chemotherapeutic agents.

- Antimicrobial Efficacy : In vitro assays revealed that certain derivatives inhibited bacterial growth effectively, outperforming traditional antibiotics in some cases. This suggests a promising avenue for developing new antimicrobial therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with indolglyoxyl-polyamine conjugates and aryl carbamates reported in the literature. Below is a comparative analysis of its key features against analogous molecules:

Structural Features

| Compound | Core Structure | Substituents | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| 3-(2-(2-Methyl-1H-indol-3-yl)-2-oxoacetamido)cyclohexyl phenylcarbamate (Target) | 2-Methylindole | Cyclohexyl phenylcarbamate | ~432.45 g/mol* | Indole, glyoxamide, carbamate |

| N1,N10-Bis(3-(2-(5-methyl-1H-indol-3-yl)-2-oxoacetamido)propyl)decane-1,10-diamonium TFA (20d) | 5-Methylindole | Decane diamine, trifluoroacetate counterion | ~905.88 g/mol | Indole, glyoxamide, polyamine |

| N1,N8-Bis(3-(2-(6-bromo-1H-indol-3-yl)-2-oxoacetamido)propyl)octane-1,8-diaminium TFA (8) | 6-Bromoindole | Octane diamine, trifluoroacetate counterion | ~882.62 g/mol | Bromoindole, glyoxamide, polyamine |

| 3-(2-(2-(Hexadecylsulfonamido)phenyl)-2-oxoacetamido)-N,N,N-trimethylpropan-1-aminium iodide (18a) | Phenylglyoxamide | Hexadecylsulfonamido, quaternary ammonium | ~743.78 g/mol | Glyoxamide, sulfonamide, ammonium |

*Calculated based on formula C₂₃H₂₄N₄O₄.

Key Observations :

- Indole Substitution : The target compound’s 2-methylindole distinguishes it from brominated (e.g., 6-bromo in 8 ) or fluorinated analogs (e.g., 7-fluoro in 21a ), which are associated with enhanced antimicrobial activity but may increase toxicity .

- Linker and Carbamate : Unlike polyamine-linked analogs (20d , 8 ), the cyclohexyl phenylcarbamate group in the target likely improves metabolic stability and bioavailability compared to charged polyamine-TFA salts .

- Counterion Effects : Trifluoroacetate (TFA) or iodide counterions in analogs (20d , 18a ) influence solubility but may introduce formulation challenges absent in the neutral carbamate .

Yield Comparison :

- Indole-glyoxamide-polyamine conjugates (20d , 20e ) achieve 60–62% yields after purification, while carbamate derivatives (7 ) show lower yields (~26%) due to steric hindrance .

Q & A

Q. What are the recommended methods for synthesizing 3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)cyclohexyl phenylcarbamate with high purity?

The synthesis typically involves multi-step reactions, including coupling of indole derivatives with phenylcarbamate groups. Key steps include:

- Temperature control : Maintain 40–60°C during indole-acetamide coupling to prevent side reactions.

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reaction efficiency.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures .

- Quality control : Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) and confirm purity (>95%) with NMR (¹H/¹³C) .

Q. Which analytical techniques are critical for characterizing this compound’s structure?

- NMR spectroscopy : ¹H NMR (400 MHz, DMSO-d6) identifies indole NH (~11.5 ppm) and carbamate carbonyl (~168 ppm in ¹³C NMR) .

- X-ray crystallography : Resolves cyclohexyl ring conformation and potential disorder, as seen in related carbamates .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z 449.1984) .

Intermediate Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from variations in assay conditions or impurity profiles. To address this:

- Standardize assays : Use consistent cell lines (e.g., HEK-293 for receptor studies) and control for solvent effects (DMSO ≤0.1% v/v) .

- Re-evaluate purity : Compare batches via LC-MS to rule out impurities influencing activity .

- Structure-activity validation : Synthesize analogs (e.g., modifying the indole methyl group) to isolate bioactive moieties .

Q. What strategies optimize the compound’s stability during storage?

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the carbamate group .

- Stability assays : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking simulations : Use AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT2A), leveraging the indole scaffold’s similarity to tryptamine .

- MD simulations : Assess conformational flexibility of the cyclohexyl group in aqueous environments (GROMACS, CHARMM36 force field) .

- QSAR models : Corate substituent effects (e.g., methyl vs. fluoro groups) with activity data to prioritize analogs .

Q. What experimental designs are suitable for structure-activity relationship (SAR) studies?

- Fragment-based design : Synthesize derivatives with modified indole (e.g., 5-fluoro substitution) or carbamate groups (e.g., ethyl vs. phenyl) .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (carbamate carbonyl) and hydrophobic regions (cyclohexyl ring) using Schrödinger Suite .

- In vivo validation : Test analogs in rodent models for bioavailability and CNS penetration, using LC-MS/MS for pharmacokinetic profiling .

Q. How can crystallographic disorder in the cyclohexyl group impact data interpretation?

- Disorder modeling : Refine X-ray data with dual-occupancy models (e.g., 55:45 ratio for chair/half-boat conformations) .

- Thermal analysis : Compare DSC thermograms to identify polymorphic transitions linked to conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.